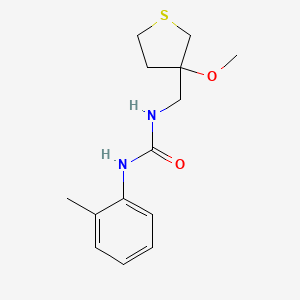

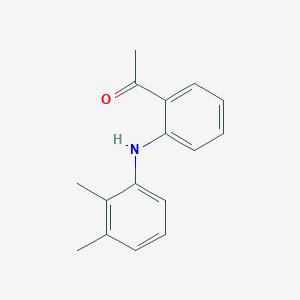

![molecular formula C14H16N2O6 B2504456 3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 676475-38-0](/img/structure/B2504456.png)

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trimethoxyphenyl group suggests potential for varied biological activities, as methoxy groups can influence the pharmacokinetic properties of molecules.

Synthesis Analysis

The synthesis of related 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids has been reported using arylamidoximes and succinic anhydride under focused microwave irradiation conditions. This method is advantageous due to its speed, yielding the desired products in 2-3 minutes, and its eco-friendly and cost-effective nature . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in the 1,2,4-oxadiazole family can be complex, and their identification by spectroscopic techniques alone can be challenging. Single-crystal X-ray analysis has been used to confirm the structure of related compounds, ensuring accurate structural determination . This technique could be essential for confirming the structure of "this compound" as well.

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is known to participate in various chemical reactions. For instance, 5-arylisoxazole-3-hydroxamic acids, which contain a similar heterocyclic oxadiazole structure, can undergo rearrangement to form 1,2,5-oxadiazoles . This suggests that the 1,2,4-oxadiazole ring in the compound of interest may also be reactive and capable of undergoing chemical transformations that could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

Compounds containing the 1,2,4-oxadiazole ring have been evaluated for their larvicidal and fungal growth inhibitory properties. It has been found that the presence of electron-withdrawing substituents can enhance larvicidal activity, and all tested acids inhibited the growth of various fungi . These biological activities indicate that the physical and chemical properties of these compounds are conducive to interactions with biological targets. The trimethoxyphenyl group in "this compound" may further influence these properties, potentially enhancing the compound's biological activity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis in Aqueous Media : A study by Qin Wenting et al. (2008) reported the synthesis of 2-(3,4,5-trimethoxyphenyl)-5-[(5-alkylthio-1,3,4-oxadiazol-2-yl)methylthio]-1,3,4-thiadiazole derivatives. This process was facilitated by In(OTf)3 in aqueous media, highlighting an environmentally friendly approach to producing related compounds (Qin Wenting et al., 2008).

Microwave-Assisted Synthesis : Qi Guan et al. (2015) synthesized a series of oxime derivatives using a microwave-assisted method, which indicated a rapid and efficient approach to creating structurally related compounds (Qi Guan et al., 2015).

Potential Applications in Medicinal Chemistry

Anticancer Evaluation : A study by B. Ravinaik et al. (2021) focused on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed promising anticancer activity against various cancer cell lines, suggesting potential applications in oncology (B. Ravinaik et al., 2021).

Synthesis and Biological Evaluation : A. Husain et al. (2009) synthesized β-aroylpropionic acid-based 1,3,4-oxadiazoles and tested them for various biological activities, including anti-inflammatory and antibacterial actions. This indicates the compound's potential for developing new therapeutic agents (A. Husain et al., 2009).

Antimicrobial and Antioxidant Activities : Research by K. P. Chennapragada et al. (2018) on 1,3,4-oxadiazole scaffolds demonstrated antimicrobial and antioxidant properties. This points to its potential utility in addressing microbial infections and oxidative stress-related conditions (K. P. Chennapragada et al., 2018).

Anti-inflammatory and Anti-thrombotic Studies : Muhammadasim Raza Basra et al. (2019) investigated 1,3,4-oxadiazole derivatives for their anti-inflammatory and anti-thrombotic activities in rats, further expanding the therapeutic scope of these compounds (Muhammadasim Raza Basra et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-15-11(22-16-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXYDRGUZTWARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

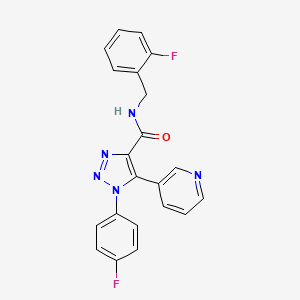

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)

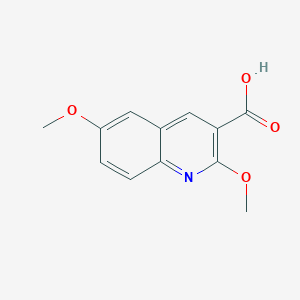

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

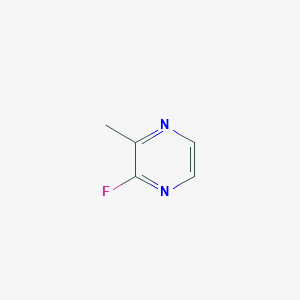

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)